molecular formula C7H8ClNO2 B13704681 O-(4-Chloro-2-methoxyphenyl)hydroxylamine

O-(4-Chloro-2-methoxyphenyl)hydroxylamine

Cat. No.: B13704681
M. Wt: 173.60 g/mol
InChI Key: CWJYNPBGOPYPFW-UHFFFAOYSA-N
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Description

O-(4-Chloro-2-methoxyphenyl)hydroxylamine is a substituted hydroxylamine derivative featuring a phenyl ring with a chlorine atom at the para-position (C4) and a methoxy group at the ortho-position (C2). This compound belongs to the broader class of O-aryl hydroxylamines, which are characterized by an -NHOH functional group directly attached to an aromatic ring. The chlorine and methoxy substituents confer distinct electronic and steric properties, influencing its reactivity, stability, and applications in synthetic and analytical chemistry.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

O-(4-chloro-2-methoxyphenyl)hydroxylamine

InChI

InChI=1S/C7H8ClNO2/c1-10-7-4-5(8)2-3-6(7)11-9/h2-4H,9H2,1H3

InChI Key

CWJYNPBGOPYPFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)ON

Origin of Product

United States

Chemical Reactions Analysis

O-(4-Chloro-2-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of O-(4-Chloro-2-methoxyphenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The structural uniqueness of O-(4-Chloro-2-methoxyphenyl)hydroxylamine lies in its substitution pattern. Below is a comparative analysis with key analogs from literature:

Table 1: Comparison of Substituted O-Aryl Hydroxylamines
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
O-(2-Methoxybenzyl) hydroxylamine (4h) 2-OCH₃ C₈H₁₁NO₂ 154 Intermediate in organic synthesis
O-(4-Methoxybenzyl) hydroxylamine (4j) 4-OCH₃ C₈H₁₁NO₂ 154 Similar to 4h; positional isomerism
O-(2,5-Dimethoxybenzyl) hydroxylamine (4c) 2,5-di-OCH₃ C₉H₁₃NO₃ 184 Enhanced electron-donating effects
O-(Pentafluorobenzyl) hydroxylamine 2,3,4,5,6-pentafluoro C₇H₄F₅NO 225 Derivatization of carbonyl compounds
Target Compound 2-OCH₃, 4-Cl C₇H₇ClNO₂ 172.5 Potential for tailored reactivity

Key Observations :

  • Molecular Weight : The chlorine substituent increases the molecular weight by ~18.5 g/mol compared to methoxy-only analogs (e.g., 4h, 4j) .
  • Electronic Effects: The 4-Cl group is electron-withdrawing (-I effect), while 2-OCH₃ is electron-donating (+M effect).
  • Steric Effects : The ortho-methoxy group introduces steric hindrance, which may influence reaction kinetics compared to para-substituted analogs like 4j.
Spectroscopy :
  • 1H-NMR : In analogs like 4h (2-OCH₃), aromatic protons adjacent to the methoxy group resonate at δ 6.8–7.2 . The 4-Cl substituent in the target compound would deshield nearby protons, shifting signals upfield (e.g., δ 7.3–7.5 for H3 and H5).
  • MS-ESI : The molecular ion peak for the target compound would appear at m/z ≈ 173 ([M+H]⁺), distinct from methoxy-only analogs (e.g., m/z 154 for 4h) .

Biological Activity

O-(4-Chloro-2-methoxyphenyl)hydroxylamine is an organic compound with the molecular formula C7_7H8_8ClNO2_2 and a molecular weight of 173.6 g/mol. This compound features a hydroxylamine moiety linked to a 4-chloro-2-methoxyphenyl group, which contributes to its unique biological activity. The following sections detail its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, particularly enzymes and proteins. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction is particularly significant in the context of cancer research:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in DNA repair mechanisms, specifically base excision repair pathways. This inhibition can lead to increased DNA strand breaks and apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology.
  • Protein Modification : The compound's reactivity allows it to modify proteins, potentially altering their function and contributing to various biochemical pathways.

Biological Activity and Applications

This compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound can enhance the efficacy of chemotherapeutic agents by inhibiting DNA repair mechanisms in cancer cells. For instance, studies have shown that it increases sensitivity to treatments like cisplatin in certain non-small cell lung cancer (NSCLC) cell lines .
  • Antibacterial Properties : While primarily studied for its anticancer effects, there is potential for antibacterial applications due to its ability to inhibit enzymes critical for bacterial survival .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds based on their biological activities:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, antibacterialEnzyme inhibition, protein modification
HydroxylamineGeneral reductive agentReduces nitro compounds
4-ChlorophenolAntimicrobialDisrupts cell membrane integrity

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines. For example, in one study involving NSCLC cells with EGFR mutations, the compound exhibited an IC50_{50} value of 7.2 nM, reflecting its potency as an inhibitor .
  • Enzyme Interaction Studies : Further research has highlighted the compound's ability to bind covalently with target enzymes involved in DNA repair processes. This binding leads to a decrease in enzyme activity, which is crucial for developing new therapeutic strategies against resistant cancer types.

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